Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester

Catalog No.
S13959973
CAS No.
M.F
C18H20O4
M. Wt
300.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2...

Product Name

Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester

IUPAC Name

methyl 2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-hydroxyacetate

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

InChI

InChI=1S/C18H20O4/c1-12-8-9-13(2)16(10-12)22-11-14-6-4-5-7-15(14)17(19)18(20)21-3/h4-10,17,19H,11H2,1-3H3

InChI Key

RGYLIPNFLBVTQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C(=O)OC)O

Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester is a complex organic compound characterized by its unique molecular structure, which includes a methyl ester functional group and multiple aromatic rings. Its chemical formula is C18H20O4C_{18}H_{20}O_{4}, and it has a molecular weight of approximately 300.35 g/mol. The compound is notable for its potential biological applications and is often utilized in scientific research settings, particularly in chemistry and biology.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, typically using agents like potassium permanganate or chromium trioxide.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The phenyl groups are capable of undergoing electrophilic aromatic substitution reactions, which can be facilitated by reagents like bromine or nitric acid.

These reactions highlight the compound's versatility in organic synthesis and its potential for generating derivatives with varied properties .

Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester exhibits antifungal properties, making it a subject of interest in pharmacological studies. Research indicates that it may interfere with the synthesis of essential cellular components in fungi, thus inhibiting their growth. The exact molecular targets and pathways involved in its biological activity are still under investigation, but preliminary studies suggest promising therapeutic potential .

The synthesis of Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester typically involves the following steps:

  • Esterification: The corresponding carboxylic acid reacts with methanol in the presence of an acid catalyst. This reaction is usually conducted under reflux conditions to ensure complete conversion.
  • Purification: Following synthesis, the product may require purification through techniques such as recrystallization or chromatography to achieve the desired purity and yield.

Industrial production methods may also employ large-scale reactors optimized for high efficiency .

Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester has several applications:

  • Analytical Chemistry: It serves as a reference standard in analytical procedures.
  • Biological Research: It is used to study antifungal properties and other biological activities.
  • Pharmaceutical Development: Investigated for potential therapeutic effects against fungal infections.
  • Material Science: Explored for its use in developing new materials and chemical processes .

Interaction studies involving Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester focus on its mechanism of action against fungal pathogens. These studies aim to elucidate how the compound interacts with specific molecular targets within fungal cells, potentially leading to new insights into antifungal drug design. Current research is ongoing to identify the specific pathways affected by this compound .

Several compounds share structural similarities with Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
Methyl 2-(2-hydroxyphenyl)acetateC9H10O3C_{9}H_{10}O_{3}Simpler structure with fewer aromatic rings
Methyl (2E)-2-{2-[(2,5-dimethylphenoxy)methyl]phenyl}-3-methoxyacrylateC18H20O4C_{18}H_{20}O_{4}Contains methoxy group; similar ester functionality
DimoxystrobinC17H18N4O4C_{17}H_{18}N_{4}O_{4}A fungicide with different functional groups but similar biological applications

The uniqueness of Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester lies in its specific combination of functional groups and structural features that contribute to its distinct biological activity and potential applications in various fields .

Phase Transfer Catalyzed Alkylation Strategies

Phase transfer catalysis (PTC) has emerged as a critical method for synthesizing intermediates in the production of methyl 2-[2-[(2,5-dimethylphenoxymethyl)phenyl]-2-(hydroxy)acetic acid ester. This approach leverages biphasic solvent systems to enhance reaction rates and yields. For instance, the alkylation of sodium chloroacetate with phenol derivatives under PTC conditions enables the formation of phenoxymethyl intermediates. A representative synthesis involves reacting 2,5-dimethylphenol with sodium hydroxide in an ethanol-water mixture, followed by the addition of sodium chloroacetate under reflux conditions.

The reaction mechanism involves deprotonation of the phenolic hydroxyl group by sodium hydroxide, generating a phenoxide ion that nucleophilically attacks the chloroacetate electrophile. Key parameters influencing yield include:

ParameterOptimal ConditionYield Impact
Solvent RatioEthanol:H₂O (1:3)Maximizes solubility of ionic species
Temperature102°CAccelerates SN2 displacement
Reaction Time5 hoursBalances completion vs. side reactions

Notably, adjusting the pH to 8–9 during the initial phase prevents hydrolysis of the chloroacetate, while post-reaction acidification to pH 1–2 precipitates the crude product. This method achieves a 75% yield for phenoxyacetic acid derivatives, which serve as precursors to the target ester.

Grignard reagent-mediated alkylation, as demonstrated in the synthesis of analogous α-methoxyphenylacetic esters, further refines stereochemical outcomes. For example, the use of methylmagnesium bromide with dimethyl oxalate in tetrahydrofuran at −70°C ensures precise α-alkoxy group introduction.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

300.13615911 g/mol

Monoisotopic Mass

300.13615911 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types